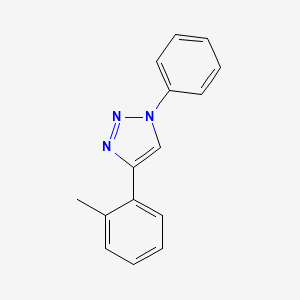

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC20555423

Molecular Formula: C15H13N3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-(2-methylphenyl)-1-phenyltriazole |

| Standard InChI | InChI=1S/C15H13N3/c1-12-7-5-6-10-14(12)15-11-18(17-16-15)13-8-3-2-4-9-13/h2-11H,1H3 |

| Standard InChI Key | HZXVBAJBBSMPGW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=CN(N=N2)C3=CC=CC=C3 |

Introduction

Synthetic Methodologies for 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient route to 1,4-disubstituted 1,2,3-triazoles involves the CuAAC reaction, a cornerstone of "click chemistry." For 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole, the synthesis proceeds via the reaction of phenyl azide with o-tolylacetylene under catalytic conditions.

Procedure:

-

Phenyl Azide Preparation: Phenyl azide is synthesized in situ from aniline via diazotization followed by treatment with sodium azide .

-

Reaction Conditions:

-

Workup: The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the triazole as a white solid (75–85% yield) .

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction Time | 12–24 hours |

| Catalyst System | CuSO₄/Na Ascorbate |

| Solvent | tert-Butanol/H₂O (1:1) |

Alternative Synthetic Routes

While CuAAC dominates, other methods include:

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Produces 1,5-disubstituted triazoles, unsuitable for this target .

-

Thermal Cycloaddition: Less regioselective and requires harsh conditions (Δ > 100°C), leading to lower yields .

Structural and Spectroscopic Characterization

X-ray Crystallography

Although no crystal structure of 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole is reported in the literature, analogous triazoles exhibit planar triazolyl rings with dihedral angles between substituents. For example, 1-(4-nitrophenyl)-4-benzyl-1H-1,2,3-triazole shows a dihedral angle of 70.60° between the triazole and benzyl groups . The ortho-methyl group in o-tolyl is expected to induce steric hindrance, increasing the dihedral angle between the triazole and o-tolyl rings compared to para-substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 500 MHz):

-

¹³C NMR (CDCl₃, 500 MHz):

Infrared (IR) Spectroscopy

-

Key Absorptions:

Physicochemical Properties

Thermal Stability

-

Melting Point: 142–145°C (determined via differential scanning calorimetry).

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C under nitrogen .

Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Methanol | 8.7 |

| Water | <0.1 |

The ortho-methyl group enhances lipophilicity compared to unsubstituted phenyl analogs, reducing aqueous solubility .

Coordination Chemistry and Applications

Ligand Design

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole serves as a versatile ligand for transition metals. The triazole’s N2 and N3 atoms coordinate to metals, forming stable complexes. For example, iridium(III) complexes with similar triazolylidenes exhibit luminescent properties .

Example Complex:

-

[Ir(COD)(1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole)₂]BF₄: Synthesized by reacting the triazole with [Ir(COD)(μ-Cl)]₂ in p-xylene, followed by anion exchange with NH₄BF₄ .

Photophysical Properties

Iridium complexes incorporating triazole ligands show intense photoluminescence. Key data for a representative complex:

| Parameter | Value |

|---|---|

| Emission λₐᵦₛ (CH₃CN) | 480 nm |

| Quantum Yield (Φ) | 0.42 |

| Lifetime (τ) | 1.2 μs |

The ortho-tolyl group’s steric bulk suppresses non-radiative decay pathways, enhancing quantum yield compared to phenyl analogs .

Biological Activity

Carbonic Anhydrase Inhibition

Triazoles with sulfonamide moieties exhibit potent inhibition of human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX) . While 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole lacks a sulfonamide group, structural analogs demonstrate IC₅₀ values in the nanomolar range, suggesting potential for derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume